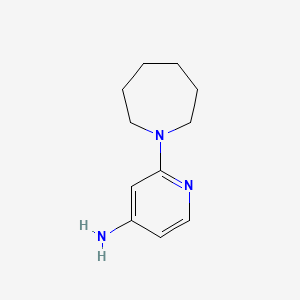
2-(Azepan-1-yl)pyridin-4-amine
Overview
Description
“2-(Azepan-1-yl)pyridin-4-amine” is a chemical compound with the molecular formula C11H17N3 . It is also known as “[2-(1-azepanyl)-4-pyridinyl]methanamine dihydrochloride” according to its IUPAC name .
Molecular Structure Analysis
The InChI code for “2-(Azepan-1-yl)pyridin-4-amine” is 1S/C12H19N3.2ClH/c13-10-11-5-6-14-12(9-11)15-7-3-1-2-4-8-15;;/h5-6,9H,1-4,7-8,10,13H2;2*1H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “2-(Azepan-1-yl)pyridin-4-amine” is 191.27 . It has a density of 1.1±0.0 g/cm3 and a boiling point of 396.5±0.0 °C at 760 mmHg .Scientific Research Applications
Protein Kinase Inhibition
“2-(Azepan-1-yl)pyridin-4-amine” derivatives have been synthesized and evaluated for their potential as protein kinase inhibitors . These compounds are part of ongoing studies aimed at designing new heteroaromatic compounds with inhibitory potencies against protein kinases . The planarity of the heterocyclic system in these molecules is essential for maintaining protein kinase inhibitory potency.
Molecular Shape Studies
The molecular shape of “2-(Azepan-1-yl)pyridin-4-amine” derivatives plays a crucial role in their biological activity. Research has shown that the planar structure of related compounds is a key factor in their interaction with targeted protein kinases .
Non-Linear Optical Materials
Derivatives of “2-(Azepan-1-yl)pyridin-4-amine” have been studied for their potential use in non-linear optics . These materials are of great interest for optical signal processing applications, such as optical triggering and frequency transducers .
Intercalation in Layered Structures
The compound and its derivatives have been arranged in the interlayer space of zirconium sulfophenylphosphonate. This arrangement has been solved by experimental and calculation methods, indicating the compound’s versatility in forming structured layers .
Design of Push-Pull Chromophores
“2-(Azepan-1-yl)pyridin-4-amine” is part of the design of push-pull chromophores, which are molecules containing donor and acceptor groups. These chromophores exhibit linear and non-linear optical properties due to intramolecular charge-transfer .
Anti-Fibrotic Activities
Research into novel derivatives of “2-(Azepan-1-yl)pyridin-4-amine” has found several compounds with significant anti-fibrotic activities. These activities are measured by their ability to inhibit fibrosis-related processes, which is crucial in treating diseases like pulmonary fibrosis .
Safety and Hazards
The safety information for “2-(Azepan-1-yl)pyridin-4-amine” includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures that should be taken when handling the compound.
properties
IUPAC Name |
2-(azepan-1-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-5-6-13-11(9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZYPVSFXQOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



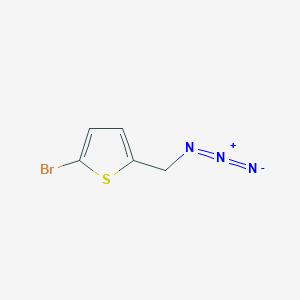
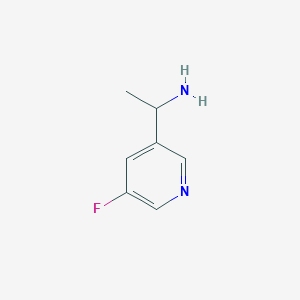
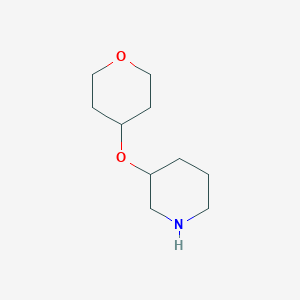
![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)
![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)
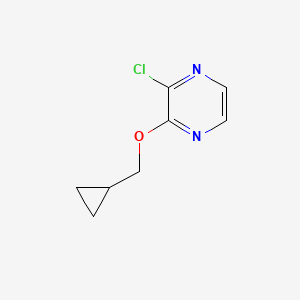
![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)

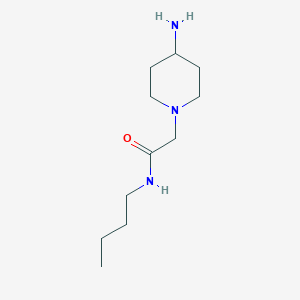
![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)
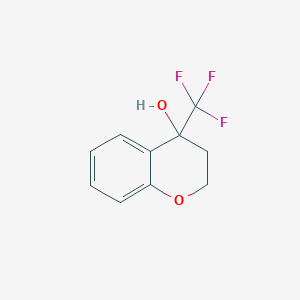

![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)